molecular formula C29H27N3O3 B11645717 3-(3,4-dimethoxyphenyl)-11-(1H-indol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3,4-dimethoxyphenyl)-11-(1H-indol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11645717
M. Wt: 465.5 g/mol
InChI Key: LHHNRLSOOIIINH-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-11-(1H-indol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-11-(1H-indol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 1H-indole-3-carboxaldehyde in the presence of a suitable catalyst. This is followed by cyclization and reduction steps to form the final dibenzo[b,e][1,4]diazepin-1-one structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-11-(1H-indol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives .

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-11-(1H-indol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-11-(1H-indol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dimethoxyphenyl)-11-(1H-indol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of the dibenzo[b,e][1,4]diazepin-1-one core with both indole and dimethoxyphenyl groups.

Properties

Molecular Formula

C29H27N3O3

Molecular Weight

465.5 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(1H-indol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H27N3O3/c1-34-26-12-11-17(15-27(26)35-2)18-13-24-28(25(33)14-18)29(32-23-10-6-5-9-22(23)31-24)20-16-30-21-8-4-3-7-19(20)21/h3-12,15-16,18,29-32H,13-14H2,1-2H3

InChI Key

LHHNRLSOOIIINH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)C(=O)C2)OC

Origin of Product

United States

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